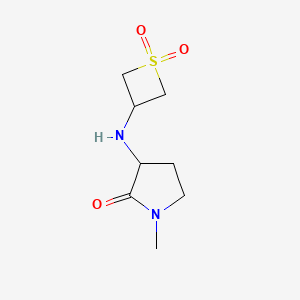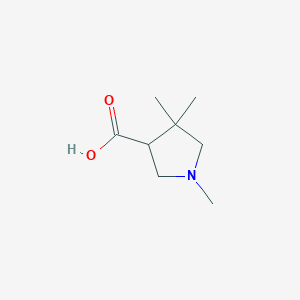
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxidothietan ring attached to an amino group, which is further connected to a methylpyrrolidinone moiety. The compound’s distinct structure contributes to its diverse reactivity and potential utility in various domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxidothietan ring to a thietane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thietane derivatives, and various substituted amino compounds.
科学的研究の応用
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The dioxidothietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(1,1-Dioxo-1λ6-thietan-3-yl)acetic acid: This compound shares the dioxidothietan ring but differs in its overall structure and reactivity.
3-Bromothietane 1,1-dioxide: Another compound with a similar ring structure but different functional groups and applications.
Uniqueness
3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to its combination of the dioxidothietan ring with an amino group and a methylpyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H14N2O3S |
|---|---|
分子量 |
218.28 g/mol |
IUPAC名 |
3-[(1,1-dioxothietan-3-yl)amino]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O3S/c1-10-3-2-7(8(10)11)9-6-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3 |
InChIキー |
UPAQQZQYZYJFFT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1=O)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)






![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


